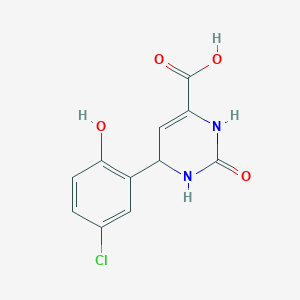

6-(5-Chloro-2-hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(5-Chloro-2-hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O4 and its molecular weight is 268.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-(5-Chloro-2-hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential applications in treating various diseases, particularly focusing on anticancer and antimicrobial properties.

Synthesis

The compound can be synthesized through various methods involving the condensation of 5-chloro-2-hydroxyphenyl derivatives with pyrimidinecarboxylic acid derivatives. The synthesis typically involves heating these reactants in the presence of suitable solvents and catalysts. For example, the synthesis of related compounds has been documented using methods that include refluxing in methanol with sulfuric acid as a catalyst .

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. In vitro tests against A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibit structure-dependent cytotoxicity. For instance:

- Compound Efficacy : Compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments.

- Mechanism of Action : The anticancer activity appears to be linked to the ability of these compounds to induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various multidrug-resistant pathogens:

- Target Pathogens : The compound exhibited activity against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Resistance Mechanisms : Its effectiveness against resistant strains suggests that it may interfere with bacterial cell wall synthesis or inhibit key metabolic pathways .

Case Studies

-

Anticancer Study :

- Objective : To evaluate the cytotoxic effects on A549 cells.

- Method : MTT assay was employed to assess cell viability post-treatment.

- Results : The compound reduced A549 cell viability significantly compared to controls and demonstrated a favorable selectivity index for non-cancerous cells.

- Antimicrobial Study :

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15 | 5 |

| Compound B | 25 | 3 |

| Compound C | 10 | 7 |

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Analyse Des Réactions Chimiques

Carboxylic Acid Derivatives: Esterification and Amide Formation

The carboxylic acid group (-COOH) undergoes nucleophilic acyl substitution reactions to form esters, amides, or salts, enhancing solubility or enabling prodrug design.

-

Example: Methanol under acid catalysis converts the carboxylic acid to its methyl ester, improving membrane permeability.

Hydroxyl Group Modifications: Alkylation and Acylation

The phenolic -OH group participates in alkylation or acylation, altering electronic properties or enabling conjugation.

-

Azo dye synthesis involves diazotization of the hydroxyl group followed by coupling with aromatic amines, yielding colored compounds for optical applications.

Pyrimidine Ring Functionalization

The 2-oxo-1,2,3,6-tetrahydro-pyrimidine core undergoes ring-specific reactions, including condensation and oxidation.

-

Chlorine at the 5-position on the phenyl ring may undergo Ullmann-type coupling under Cu catalysis, though steric hindrance limits reactivity .

Condensation and Cycloaddition Reactions

The carbonyl group at the 2-position facilitates condensation with hydrazines or amines to form fused heterocycles.

-

Analogous Biginelli adducts demonstrate improved yields using ionic liquid catalysts or microwave irradiation .

Metal Complexation

The carboxylic acid and hydroxyl groups act as bidentate ligands for transition metals, forming coordination complexes.

-

Such complexes exhibit enhanced stability in aqueous media compared to free ligands.

Radical Reactions and Polymerization

Under UV light or initiators (e.g., AIBN), the compound participates in radical-mediated processes.

| Reaction Type | Reagents/Conditions | Product | Applications | References |

|---|---|---|---|---|

| Photodimerization | UV light, acetone | Cyclobutane-linked dimers | Supramolecular chemistry | |

| RAFT Polymerization | AIBN, chain-transfer agents | Functionalized polyacrylates | Drug delivery systems |

Key Structural Insights Influencing Reactivity:

-

Electron-Withdrawing Effects : The pyrimidine ring’s carbonyl groups deactivate the system, directing electrophilic substitution to the hydroxylphenyl moiety .

-

Steric Hindrance : The 5-chloro substituent on the phenyl ring reduces reactivity in ortho-positions, favoring para-substitution in coupling reactions .

-

Tautomerism : The 2-oxo group enables keto-enol tautomerism, influencing hydrogen bonding and metal coordination .

Propriétés

IUPAC Name |

4-(5-chloro-2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c12-5-1-2-9(15)6(3-5)7-4-8(10(16)17)14-11(18)13-7/h1-4,7,15H,(H,16,17)(H2,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNAIHQOZVSJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2C=C(NC(=O)N2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.